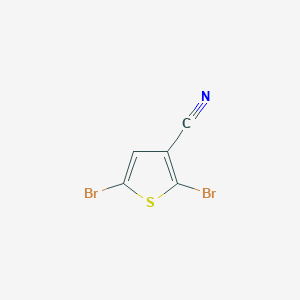![molecular formula C7H10N2O3 B176183 (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 198084-55-8](/img/structure/B176183.png)
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as HMIT, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. HMIT is a derivative of the naturally occurring compound, harmane, which has been found in a variety of plants and animals. In
Wirkmechanismus
The mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its relatively low toxicity, which makes it a promising candidate for further research. However, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is also relatively unstable and difficult to work with, which can make it challenging to study in a laboratory setting. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Zukünftige Richtungen
There are numerous avenues for future research on (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One area of interest is the potential use of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its potential use in the treatment of cancer. Finally, more research is needed to optimize the synthesis method for (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and improve its stability for use in laboratory experiments.
Conclusion:
In conclusion, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising compound with potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. Further research in this area could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of harmane with various reagents. The most commonly used method involves the reaction of harmane with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which can be further converted into (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione through a series of chemical transformations.
Wissenschaftliche Forschungsanwendungen
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
198084-55-8 |
|---|---|
Produktname |
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1 |
InChI-Schlüssel |
IXZSEXFJQAGPIL-CNZKWPKMSA-N |
Isomerische SMILES |
CN1C(=O)C2C[C@H](CN2C1=O)O |
SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
Kanonische SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
Synonyme |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-2-methyl-,(6R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
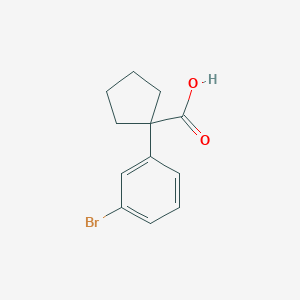
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
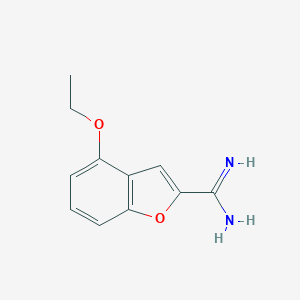
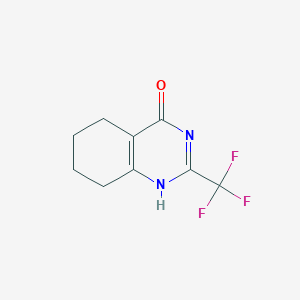

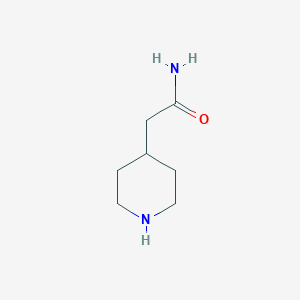
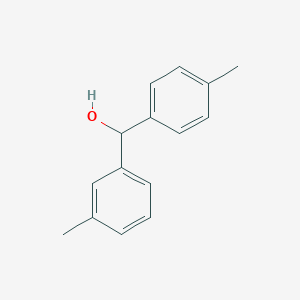


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
